6-(Methoxymethyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
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Overview
Description
6-(Methoxymethyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with methoxymethyl, methyl, oxo, and cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methoxymethyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with cyanoacetamide in the presence of a base, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or acetonitrile.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
6-(Methoxymethyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce the cyano group to an amine.
Substitution: The methoxymethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and solvents such as dichloromethane (CH₂Cl₂).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
6-(Methoxymethyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug development.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 6-(Methoxymethyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, or nucleic acids, depending on the specific application. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-3-methylindole-2-carboxylate: This compound shares the methoxy and methyl groups but has an indole ring instead of a pyridine ring.
1,3-Dihydroxy-2-methylene-6-methoxymethyl-9,10-anthraquinone: This compound also features a methoxymethyl group but has an anthraquinone core.
Uniqueness
6-(Methoxymethyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
828-93-3 |
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Molecular Formula |
C9H10N2O2 |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
6-(methoxymethyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C9H10N2O2/c1-6-3-7(5-13-2)11-9(12)8(6)4-10/h3H,5H2,1-2H3,(H,11,12) |
InChI Key |
DHVLLSAJEHIDHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=C1)COC)C#N |
Origin of Product |
United States |
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